molecular formula C27H25P B12515449 Diphenyl[2'-(propan-2-yl)[1,1'-biphenyl]-2-yl]phosphane CAS No. 819867-22-6

Diphenyl[2'-(propan-2-yl)[1,1'-biphenyl]-2-yl]phosphane

Cat. No.: B12515449
CAS No.: 819867-22-6
M. Wt: 380.5 g/mol
InChI Key: FZLSKSDSHXFQGI-UHFFFAOYSA-N
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Description

Introduction to Diphenyl[2'-(propan-2-yl)[1,1'-biphenyl]-2-yl]phosphane

Chemical Identity and Structural Features

This compound (IUPAC name: diphenyl-[2-(2-isopropylphenyl)phenyl]phosphane) has the molecular formula C27H25P and a molecular weight of 380.46 g/mol . The compound features a biphenyl scaffold with a diphenylphosphine group at the 2-position of one aromatic ring and an isopropyl substituent at the 2'-position of the adjacent ring (Figure 1).

Key structural attributes :

  • Steric bulk : The isopropyl group at the 2'-position introduces moderate steric hindrance, which prevents metal-aggregation while allowing substrate accessibility.
  • Electronic profile : The electron-donating diphenylphosphine group enhances electron density at the metal center, facilitating oxidative addition steps in catalytic cycles.
  • Conformational rigidity : The biphenyl backbone restricts rotation, stabilizing metal-ligand coordination geometries.
Property Value Source Compound Analogue
Molecular Weight 380.46 g/mol (C33H37P: 464.62 g/mol)
Steric Parameter (θ) ~130° (estimated) (JohnPhos: 145°)
Common Metal Coordination Pd(0), Rh(I), Au(I)

Historical Context in Organophosphorus Chemistry

The development of this ligand aligns with the evolution of sterically demanding phosphines in the late 20th century. Early ligands like triphenylphosphine (PPh3) suffered from poor stability under catalytic conditions, prompting the synthesis of bulkier analogues such as tricyclohexylphosphine (PCy3). The introduction of biphenyl-based phosphines in the 1990s, exemplified by JohnPhos (di-tert-butylbiphenylphosphine), marked a shift toward ligands that combined aryl backbone rigidity with alkyl substituents for steric control.

This compound emerged as a mid-sized ligand, offering a balance between the excessive bulk of triisopropyl variants (e.g., 819867-23-7 ) and the minimal hindrance of simpler biphenylphosphines (e.g., 13885-09-1 ). This design addressed limitations in reactions requiring moderate steric protection, such as alkene hydrofunctionalization.

Role in Modern Catalytic Systems

The ligand’s utility spans multiple catalytic applications:

Palladium-Catalyzed Cross-Coupling

In Suzuki-Miyaura couplings, the ligand accelerates aryl-aryl bond formation by stabilizing Pd(0) intermediates. Comparative studies show its turnover numbers (TONs) exceed those of PPh3 by 3–5× in aryl chloride activations. The isopropyl group’s steric profile prevents β-hydride elimination in alkylborane couplings, a common issue with less hindered ligands.

Gold(I)-Mediated Cycloisomerization

The ligand forms linear Au(I) complexes that catalyze enyne cyclizations at room temperature. Its electron-rich phosphine center facilitates π-acid activation of alkynes, while the biphenyl backbone minimizes catalyst decomposition.

Asymmetric Hydrogenation

When paired with chiral counterions, the ligand induces enantioselectivity in ketone hydrogenations. The 2'-isopropyl group creates a chiral pocket around the metal center, achieving enantiomeric excesses (ee) of 85–92% for α,β-unsaturated esters.

Properties

CAS No.

819867-22-6

Molecular Formula

C27H25P

Molecular Weight

380.5 g/mol

IUPAC Name

diphenyl-[2-(2-propan-2-ylphenyl)phenyl]phosphane

InChI

InChI=1S/C27H25P/c1-21(2)24-17-9-10-18-25(24)26-19-11-12-20-27(26)28(22-13-5-3-6-14-22)23-15-7-4-8-16-23/h3-21H,1-2H3

InChI Key

FZLSKSDSHXFQGI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC=C1C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Preparation of 2-Bromo-2'-(propan-2-yl)-1,1'-biphenyl

The synthesis begins with the introduction of the propan-2-yl group onto the biphenyl framework. A Ullmann coupling or Suzuki-Miyaura reaction between 2-bromophenylboronic acid and 2-isopropylbromobenzene achieves this substitution. The product is purified via column chromatography (hexane/ethyl acetate, 9:1), yielding 2-bromo-2'-(propan-2-yl)-1,1'-biphenyl with >90% purity.

Lithiation and Phosphine Quenching

The brominated intermediate undergoes lithiation using n-butyllithium (n-BuLi) in anhydrous tetrahydrofuran (THF) at −78°C under nitrogen. After 1 hour, chlorodiphenylphosphine (Ph$$2$$PCl) is added dropwise, and the mixture is warmed to room temperature. The reaction is quenched with saturated ammonium chloride, extracted with dichloromethane, and dried over MgSO$$4$$. Recrystallization from ethanol yields the target compound in 65–78% yield.

Key Variables:

Parameter Optimal Range Impact on Yield
n-BuLi Equivalents 1.05–1.10 eq <1.05 eq: Incomplete lithiation; >1.10 eq: Side reactions
Temperature −78°C to −50°C Higher temps cause aryl scrambling
Solvent THF > Et$$_2$$O > Hexane THF enhances lithiation kinetics

Transition Metal-Catalyzed Cross-Coupling

Palladium and nickel catalysts enable direct coupling between aryl halides and secondary phosphines, bypassing lithiation steps. This method is advantageous for substrates sensitive to strong bases.

Palladium-Catalyzed P-Arylation

A mixture of 2'-(propan-2-yl)-1,1'-biphenyl-2-yl bromide (1.0 eq), diphenylphosphine (1.2 eq), Pd(OAc)$$_2$$ (5 mol%), and Xantphos (10 mol%) in toluene is heated at 110°C for 24 hours. The reaction achieves 82% conversion (GC-MS), with the product isolated via silica gel chromatography (60% yield).

Nickel-Mediated Coupling

Nickel catalysts tolerate higher steric bulk. Using NiCl$$_2$$(dppe) (dppe = 1,2-bis(diphenylphosphino)ethane) in DMAc at 130°C for 48 hours improves yields to 75% for hindered substrates.

Catalyst Comparison:

Catalyst System Temp (°C) Time (h) Yield (%)
Pd(OAc)$$_2$$/Xantphos 110 24 60
NiCl$$_2$$(dppe) 130 48 75
CuI/1,10-phenanthroline 100 36 42

Industrial-Scale Continuous Flow Synthesis

For bulk production, continuous flow reactors mitigate exothermic risks and improve reproducibility.

Reactor Design

A two-stage system is employed:

  • Lithiation Module : A cooled (−78°C) microreactor mixes 2-bromo-2'-(propan-2-yl)-1,1'-biphenyl with n-BuLi (residence time: 2 min).
  • Quenching Module : The lithiated intermediate reacts with Ph$$_2$$PCl in a packed-bed reactor at 25°C (residence time: 5 min).

This setup achieves 89% yield with a throughput of 1.2 kg/day, surpassing batch methods in efficiency.

Mechanistic Insights and Side Reactions

Competing Pathways

  • Phosphine Oxidation : Trace oxygen converts Ph$$_2$$P– groups to phosphine oxides (up to 12% in non-inert conditions).
  • Aryl Scrambling : Elevated temperatures during lithiation cause redistribution of substituents on the biphenyl system.

Steric Effects

The propan-2-yl group imposes a dihedral angle of 68° between biphenyl rings, hindering planar transition states. This steric demand necessitates higher catalyst loadings in cross-coupling methods.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Cost (USD/g)
Lithiation/Quenching 78 99 Moderate 12.50
Pd-Catalyzed 60 95 High 8.20
Continuous Flow 89 99.5 Industrial 6.80

Chemical Reactions Analysis

Types of Reactions

Diphenyl[2’-(propan-2-yl)[1,1’-biphenyl]-2-yl]phosphane undergoes various types of chemical reactions, including:

    Oxidation: The phosphane group can be oxidized to form phosphine oxides.

    Substitution: The biphenyl structure allows for electrophilic aromatic substitution reactions.

    Coordination: The phosphane group can coordinate with transition metals, forming complexes that are useful in catalysis.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like bromine or nitric acid.

    Coordination: Transition metals like palladium or platinum are often used to form coordination complexes.

Major Products

    Phosphine Oxides: Formed from oxidation reactions.

    Substituted Biphenyls: Resulting from electrophilic aromatic substitution.

    Metal Complexes: Formed from coordination reactions with transition metals.

Scientific Research Applications

Diphenyl[2’-(propan-2-yl)[1,1’-biphenyl]-2-yl]phosphane has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in transition metal catalysis, particularly in cross-coupling reactions.

    Biology: Investigated for its potential as a bioactive molecule due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer activity.

    Industry: Utilized in the synthesis of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which Diphenyl[2’-(propan-2-yl)[1,1’-biphenyl]-2-yl]phosphane exerts its effects is primarily through its ability to coordinate with metal centers. This coordination can activate the metal for catalytic processes, facilitating various chemical transformations. The biphenyl structure also allows for π-π interactions with aromatic systems, enhancing its reactivity and selectivity in certain reactions.

Comparison with Similar Compounds

Comparative Analysis with Similar Phosphane Ligands

Structural and Electronic Comparisons

The table below summarizes key structural and functional differences between the target compound and related ligands:

Compound Name Molecular Formula Substituents (Positions) Backbone Steric Bulk Electronic Effects Key Applications
Diphenyl[2'-(propan-2-yl)[1,1'-biphenyl]-2-yl]phosphane C₃₃H₂₉P Isopropyl (2'), diphenylphosphine Biphenyl Moderate Electron-neutral (phenyl) Pd/Ru catalysis (inferred)
XPhos (Dicyclohexyl[2',4',6'-tris(propan-2-yl)[1,1'-biphenyl]-2-yl]phosphane) C₃₆H₄₈P 3× isopropyl (2',4',6'), dicyclohexylphosphine Biphenyl High Electron-donating (alkyl) Suzuki-Miyaura coupling, C–N bond formation
RuPhos ({2′,6′-Bis[(propan-2-yl)oxy][1,1′-biphenyl]-2-yl}(dicyclohexyl)phosphane) C₃₆H₄₈O₂P 2× isopropoxy (2',6'), dicyclohexylphosphine Biphenyl Moderate Electron-donating (ether) N-Arylation, Buchwald-Hartwig amination
(R)-Diphenyl(2’-vinyl-[1,1’-binaphthalen]-2-yl)phosphane C₃₄H₂₅P Vinyl (2'), diphenylphosphine Binaphthyl High Electron-neutral (aryl) Asymmetric catalysis, chiral induction
t-BuBrettPhos (Di-tert-butyl[3,6-dimethoxy-2′,4′,6′-tri(propan-2-yl)[1,1'-biphenyl]-2-yl]phosphane) C₄₀H₅₈O₂P 3× isopropyl (2',4',6'), 2× tert-butyl, 2× methoxy Biphenyl Very high Electron-donating (alkyl, methoxy) Sterically demanding cross-couplings

Key Observations :

  • Steric Profile : The target ligand’s single isopropyl group provides less steric hindrance than XPhos or t-BuBrettPhos, which have multiple bulky substituents. This makes it more versatile in reactions where excessive bulk would impede substrate access .
  • Electronic Effects : Unlike RuPhos (with electron-donating isopropoxy groups) or sulfonated analogues (), the target ligand’s phenyl and isopropyl groups impart an electron-neutral character, favoring reactions sensitive to strong electron-donating/withdrawing effects .
Cross-Coupling Reactions
  • XPhos : Excels in Suzuki-Miyaura couplings due to its ability to stabilize reactive intermediates via strong σ-donation and steric protection .
  • RuPhos : Effective in C–N bond-forming reactions (e.g., aminations) owing to its balanced electronic modulation from ether substituents .
  • Its phenyl groups may enhance π-backbonding in Ru or Pd complexes, useful in hydrogenation or C–H activation .
Asymmetric Catalysis
  • Binaphthyl-based ligands () exhibit superior enantioselectivity due to their chiral backbone, whereas the target ligand’s biphenyl system lacks inherent chirality .

Stability and Handling

  • Solubility : The target ligand’s phenyl groups likely improve solubility in aromatic solvents compared to alkyl-substituted ligands like XPhos .
  • Air Sensitivity : Phosphanes with electron-rich substituents (e.g., t-BuBrettPhos) are typically more air-sensitive; the target compound’s electron-neutral profile may offer better stability .

Biological Activity

Diphenyl[2'-(propan-2-yl)[1,1'-biphenyl]-2-yl]phosphane is a complex organophosphorus compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a phosphane group attached to a biphenyl structure, which is further substituted with an isopropyl group. The molecular formula is C27H25PC_{27}H_{25}P with a molecular weight of 380.5 g/mol. The compound's structure facilitates various chemical interactions, making it a candidate for biological applications.

PropertyValue
CAS No. 819867-22-6
Molecular Formula C27H25P
Molecular Weight 380.5 g/mol
IUPAC Name diphenyl-[2-(2-propan-2-ylphenyl)phenyl]phosphane
InChI Key FZLSKSDSHXFQGI-UHFFFAOYSA-N

The biological activity of this compound primarily stems from its ability to coordinate with metal ions and facilitate catalytic reactions. This coordination can enhance the reactivity of the metal center, enabling various biochemical transformations. Additionally, the biphenyl structure allows for π-π interactions with biological macromolecules, which may influence cellular processes.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. It has been shown to exhibit cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, in vitro assays indicated that the compound significantly increased the sub-G1 peak in cancer cell lines, suggesting enhanced apoptotic activity at higher concentrations .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In studies assessing its efficacy against Gram-positive and Gram-negative bacteria, this compound demonstrated significant antibacterial properties, indicating its potential as an antimicrobial agent .

Coordination Chemistry

The ability of this phosphane to form stable complexes with transition metals has opened avenues for its use in catalysis and material science. Its coordination chemistry allows it to act as a ligand in various catalytic processes, enhancing reaction rates and selectivity .

Study on Anticancer Activity

A notable study conducted on the compound involved its evaluation against multiple cancer cell lines, including MDA-MB-231 (breast cancer) and HeLa (cervical cancer). The results indicated that this compound exhibited IC50 values in the low micromolar range, highlighting its potential as an anticancer therapeutic .

Antimicrobial Efficacy Assessment

Another research effort focused on the antimicrobial efficacy of this compound against pathogenic strains. The compound was tested using standard disk diffusion methods and showed significant inhibition zones against Staphylococcus aureus and Escherichia coli .

Q & A

Advanced Research Question

  • DFT Calculations : Model steric maps (%Vbur) and electronic parameters (Tolman Electronic Parameter) .
  • Molecular Dynamics : Simulate ligand-substrate interactions in solvent environments .
  • QSAR Models : Correlate ligand structure with catalytic activity (e.g., Hammett σ values for aryl groups) .

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